molecular formula C6H8 B14744721 Bicyclo(2.2.0)hex-2-ene CAS No. 3097-63-0

Bicyclo(2.2.0)hex-2-ene

Cat. No.: B14744721
CAS No.: 3097-63-0
M. Wt: 80.13 g/mol
InChI Key: WLDBDXRXMDBHHW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.0]hex-2-ene is a strained bicyclic hydrocarbon with the molecular formula C₆H₈ and a bridgehead double bond. Its structure consists of two fused cyclohexene rings, resulting in significant angle strain due to the non-planar geometry of the bicyclo[2.2.0] framework . This compound is of interest in organic chemistry due to its unique reactivity in cycloaddition and rearrangement reactions, as well as its utility in synthesizing complex polycyclic systems .

Properties

CAS No.

3097-63-0

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

bicyclo[2.2.0]hex-2-ene

InChI

InChI=1S/C6H8/c1-2-6-4-3-5(1)6/h1-2,5-6H,3-4H2

InChI Key

WLDBDXRXMDBHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=C2

Origin of Product

United States

Preparation Methods

Dehalogenation of Vicinal Dihalides

The dehalogenation of 1-bromo-4-chlorobicyclo[2.2.0]hexane (10 ) using sodium in liquid ammonia represents a foundational approach. While the primary product is bicyclo[2.2.0]hexane (11 ), trace amounts of bicyclo[2.2.0]hex-2-ene (1 ) form via β-elimination. The intermediacy of 1 was confirmed by trapping it with cyclopentadiene to yield the Diels-Alder adduct 9 (8% yield). Challenges include competing reduction pathways and the need for rapid quenching to isolate 1 .

Reaction Conditions

  • Substrate: 1-Bromo-4-chlorobicyclo[2.2.0]hexane
  • Reagent: Sodium (2 eq.), NH₃(l), −78°C
  • Key Side Reaction: Formation of bicyclo[2.2.0]hexane (major)

Diels-Alder Cycloaddition of Cyclobutadiene Derivatives

A high-yielding route involves the [4+2] cycloaddition of tris(trimethylsilyl)cyclobutadiene with ethylene. This method, reported by Katz et al., produces bicyclo[2.2.0]hex-2-ene (4 ) in 82% yield under mild conditions. The electron-deficient cyclobutadiene acts as a super diene, reacting regioselectively with ethylene to form the bicyclic framework.

Optimized Protocol

  • Diene: Pentafluorophenyltris(trimethylsilyl)cyclobutadiene
  • Dienophile: Ethylene gas
  • Solvent: Toluene, 25°C
  • Yield: 82%

Dehydrohalogenation of 2-Bromobicyclo[2.2.0]hexane

Elimination reactions offer a direct pathway. Treatment of 2-bromobicyclo[2.2.0]hexane with strong bases like potassium tert-butoxide induces dehydrohalogenation, forming 1 . This method avoids competitive reduction but requires anhydrous conditions to prevent hydrolysis.

Experimental Details

  • Substrate: 2-Bromobicyclo[2.2.0]hexane
  • Base: KOt-Bu (1.2 eq.), THF, 0°C → rt
  • Yield: 45–60%

Modified Hunsdiecker Reaction

Decarboxylative halogenation of 4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid via a Hunsdiecker-type reaction yields 1-bromo-4-chlorobicyclo[2.2.0]hexane, which is subsequently dehalogenated. Silver(I) oxide facilitates the decarboxylation, though competing esterification necessitates careful stoichiometry.

Key Steps

  • Carboxylic Acid → Acyl Hypobromite (Ag₂O, Br₂)
  • Dehalogenation (Na/NH₃)
  • Overall Yield: 20–30%

Comparative Analysis of Methods

Method Starting Material Yield (%) Advantages Limitations
Dehalogenation 1-Bromo-4-chlorobicyclo[2.2.0]hexane 8 Trappable intermediate Low yield, competing reduction
Diels-Alder Tris(trimethylsilyl)cyclobutadiene 82 High regioselectivity Requires specialized diene
Dehydrohalogenation 2-Bromobicyclo[2.2.0]hexane 45–60 Direct elimination Sensitive to moisture
Hunsdiecker 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid 20–30 Scalable decarboxylation Multi-step, moderate yield

Mechanistic Insights and Challenges

  • Strain Management : The central bond in bicyclo[2.2.0]hex-2-ene exhibits "inverted tetrahedral" geometry, increasing susceptibility to ring-opening.
  • Dimerization : At elevated temperatures, 1 dimerizes via [2+2] cycloaddition to form bicyclo[4.2.0]octa-2,4,7-triene.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in dehalogenation but may accelerate side reactions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.0)hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, chlorine.

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.0]hexa-2,5-diene, also known as Dewar benzene, is a bicyclic compound with the molecular formula C6H6C_6H_6 . It is an isomer of benzene, featuring a structure with two fused cyclobutene rings linked by a central single bond .

Scientific Research Applications

Bicyclo[2.2.0]hex-2-ene and its derivatives have been utilized in various scientific applications, including:

  • Photochemistry: Bicyclo[2.2.0]hex-2-ene derivatives are involved in the photochemical transformation of 1,3-cyclohexadiene chromophores, leading to the formation of bicyclic structures via orbital symmetry-allowed pathways . The formation of the bicyclic structure requires the triene to possess an s-trans, s-cis conformation .
  • Strain Energy Studies: Bicyclic ring systems, including those related to bicyclo[2.2.0]hex-2-ene, have been studied to understand the effects of strain on chemical properties . Comparisons between different bicyclic systems can be made to estimate strain energy .
  • Synthesis of Bicyclo[2.1.1]hexanes: Bicyclo[2.2.0]hex-2-yl tosylate is used in the synthesis of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexenes are generally synthesized by first creating a bicyclo[2.1.1]hexane, then inserting a double bond .
  • Reaction Mechanism Studies: Bicyclo[2.1.1]hexanes have been used to study reaction mechanisms such as solvolysis and carbonium ion rearrangements . The solvolysis of 5-substituted bicyclo[2.1.1]hexanes involves a concerted rearrangement mechanism .
  • Isomerization Research: Benzvalene, which can be formed through the photolysis of dialkylbenzenes, has been proposed as an intermediate in the skeletal rearrangement of the benzene ring .

Case Studies

While the search results provide specific case studies, they do highlight the use of bicyclo[2.2.0]hex-2-ene derivatives in various chemical reactions and mechanistic studies. Examples include:

  • Thermal Decomposition: Thermal decomposition of bicyclo[2.1.1]hexane in the gas phase yields 1,5-hexadiene .
  • Hydrogen Abstraction: Studies of hydrogen abstraction from bicyclo[2.1.1]hexane using methyl radicals show a high degree of selectivity for abstraction from the number 2 position .
  • Solvolysis Reactions: Solvolysis of 2-substituted bicyclo[2.1.1]hexenes shows a marked rate enhancement, suggesting the involvement of a non-classical carbonium ion intermediate .
  • Addition Reactions: Studies of addition reactions of bicyclo[2.1.1]hex-2-ene suggest that cis addition is generally favored .

Mechanism of Action

The mechanism of action of bicyclo(2.2.0)hex-2-ene involves the selective activation of its C–C bonds under mechanical force. This activation leads to different reaction pathways, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions. The selective coupling of force to the targeted C–C bonds is crucial for these reactions .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The thermodynamic stability and strain energy of bicyclic compounds are influenced by their ring sizes and bridgehead configurations. Key comparisons include:

Compound Molecular Formula Enthalpy of Formation (ΔHf°, kJ/mol) Stability Notes
Bicyclo[2.2.0]hex-2-ene C₆H₈ 259.5 (experimental) High strain due to small bridges
Bicyclo[2.1.0]pent-2-ene C₅H₆ 333.0 (experimental) Higher strain from fused 3- and 2-membered rings
Bicyclo[3.1.0]hex-2-ene C₆H₈ 80.13 (average mass) Lower strain; larger bridge reduces angle distortion
Bicyclo[2.2.1]hept-2-ene C₇H₁₀ N/A Norbornene derivative; widely used in polymer chemistry

Key Observations :

  • Bicyclo[2.2.0]hex-2-ene exhibits intermediate strain compared to smaller (e.g., bicyclo[2.1.0]pent-2-ene) and larger (e.g., bicyclo[3.1.0]hex-2-ene) systems. Its enthalpy of formation (259.5 kJ/mol) reflects moderate destabilization due to bridgehead unsaturation .
  • The perfluorinated derivative, perfluorobicyclo[2.2.0]hex-1(4)-ene , shows enhanced electrophilicity (electrophilicity index ω = 2.08 eV), enabling rapid Diels-Alder reactions with aromatic systems .

Reactivity in Cycloaddition Reactions

Bicyclo[2.2.0]hex-2-ene derivatives participate in polar Diels-Alder (P-DA) and nonpolar Diels-Alder (N-DA) reactions, with distinct mechanistic pathways:

Reaction Type Activation Energy (kcal/mol) Key Mechanistic Features
P-DA (with naphthalene) 18.1 High electrophilicity drives electron transfer (GEDT = 0.34 e)
N-DA (with benzene) 23.2 Negligible GEDT; bond depopulation at C1–C2 dominates

In contrast, bicyclo[3.1.0]hex-2-ene undergoes [4+2] cycloadditions with tetracyanoethylene, forming stable adducts without rearomatization .

Q & A

Q. What synthetic methodologies are effective for preparing bicyclo[2.2.0]hex-2-ene derivatives?

Bicyclo[2.2.0]hex-2-ene derivatives can be synthesized via diimide reduction of bicyclo[2.2.0]hexa-2,5-diene precursors. For example, methyl endo-bicyclo[2.2.0]hexane-2-carboxylate was synthesized by reducing methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate with diimide, followed by functionalization via methylsulfinyl carbanion or acid chloride intermediates . Key steps include:

  • Diimide reduction to saturate specific double bonds.
  • Baeyer-Villiger oxidation to introduce ketone/acetate groups.
  • Characterization via NMR and chromatography for stereochemical purity.

Q. How can the thermodynamic stability of bicyclo[2.2.0]hex-2-ene be experimentally assessed?

Thermodynamic stability is evaluated using gas-phase enthalpy data. For bicyclo[2.2.0]hex-1(4)-ene (a related isomer), ΔfH°gas is 304 kJ/mol , measured via calorimetry . Comparative stability can be inferred from reaction enthalpies:

ReactionΔrH° (kJ/mol)Source
2H₂ + C₆H₈ → C₆H₁₂-426.8 ± 7.9Roth et al.
This data suggests high ring strain due to the bicyclic framework.

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : Distinguishes endo vs. exo stereoisomers via coupling constants and chemical shifts (e.g., endo protons exhibit upfield shifts due to shielding effects) .
  • IR Spectroscopy : Identifies strained double bonds (C=C stretching ~1650 cm⁻¹) and functional groups introduced via derivatization .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of CO₂ from carboxylate derivatives) .

Advanced Research Questions

Q. How do electronic structure analyses (e.g., ELF topology) explain the reactivity of bicyclo[2.2.0]hex-2-ene in Diels-Alder (DA) reactions?

Electron Localization Function (ELF) analysis reveals that bicyclo[2.2.0]hex-2-ene exhibits localized electron density at the bridgehead double bond, reducing its participation as a dienophile. In contrast, perfluorinated analogs show enhanced reactivity due to electron-withdrawing effects, which redistribute electron density and lower the LUMO energy, facilitating DA cycloadditions with aromatic systems like benzene . Computational workflows:

ELF Basin Population Analysis : Quantifies electron distribution in bonding/antibonding regions.

CDFT Reactivity Indices : Evaluates electrophilicity/nucleophilicity using Fukui functions .

Q. What mechanistic insights explain the stereochemical outcomes of bicyclo[2.2.0]hex-2-ene rearrangements?

Rearrangements (e.g., Baeyer-Villiger oxidation) proceed via zwitterionic intermediates that dictate stereochemistry. For example, oxidation of endo-bicyclo[2.2.0]hex-2-yl methyl ketone produces exo-acetate (91%) and minor cis-bicyclo[3.1.0]hex-2-yl acetate (9%) due to steric hindrance and transition-state stabilization . Key factors:

  • Steric strain at bridgehead positions.
  • Solvent polarity : Nonpolar solvents favor carbocation rearrangements (e.g., endoexo).

Q. How do computational methods resolve contradictions in experimental data for strained bicyclic systems?

Discrepancies in reaction yields or stability predictions are addressed via:

  • Conformational Sampling : Molecular dynamics (MD) simulations identify low-energy conformers.
  • Diradical Intermediate Analysis : CASSCF calculations validate concerted vs. stepwise mechanisms (e.g., [1,3]-sigmatropic rearrangements) .
  • Thermochemical Data Validation : Compare computed ΔfH° values (e.g., via G4 theory) with experimental calorimetry .

Methodological Recommendations

  • Synthetic Optimization : Use diimide reduction under inert conditions to prevent side reactions .
  • Computational Protocols : Combine DFT (e.g., B3LYP/6-311++G**) with ELF topology for electronic structure studies .
  • Safety : Follow general lab guidelines for handling volatile bicyclic compounds (e.g., ventilation, PPE) .

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